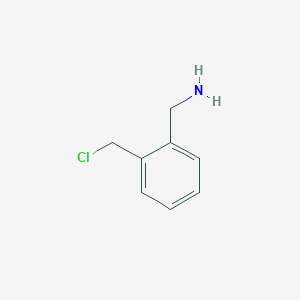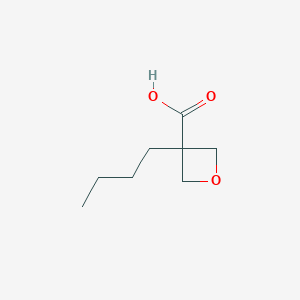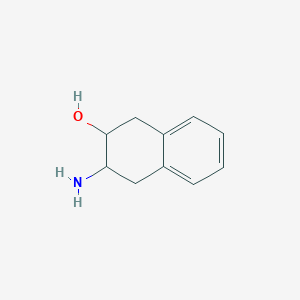
(2-(Chloromethyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chloromethyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often include:
Reagents: Benzylamine, formaldehyde, hydrochloric acid, and a chlorinating agent such as thionyl chloride.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of (2-methylphenyl)methanamine using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
科学的研究の応用
(2-(Chloromethyl)phenyl)methanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
作用機序
The mechanism of action of (2-(Chloromethyl)phenyl)methanamine depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function.
類似化合物との比較
Similar Compounds
Benzylamine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
(4-Chloromethyl)phenyl)methanamine: Similar structure but with the chloromethyl group at the para position, leading to different reactivity and applications.
(2-Methylphenyl)methanamine: Lacks the chlorine atom, resulting in different chemical properties.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
[2-(chloromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2 |
InChIキー |
CHRHYDYCZOGRKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)





